REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH3:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][CH2:12][C:13]2=[C:16]([C:19]#[N:20])[C:17]#[N:18])=[CH:8][CH:7]=1>C1COCC1.[Cu]I>[CH3:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][CH2:12][C:13]2([CH:16]([C:19]#[N:20])[C:17]#[N:18])[CH3:1])=[CH:8][CH:7]=1
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Name
|
|
Quantity
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12 mL
|
Type
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reactant
|
Smiles
|
C[Mg]Br
|
Name
|
48.1
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C2CCCC(C2=C1)=C(C#N)C#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
copper(I) iodide
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Quantity
|
6.86 g
|
Type
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catalyst
|
Smiles
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[Cu]I
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
|
The mixture was then cooled in an ice-bath
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Type
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CUSTOM
|
Details
|
quenched with aqueous NH4Cl (200 mL)
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Type
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EXTRACTION
|
Details
|
extracted with ether
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCCC(C2=C1)(C)C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |